Anthanthrene

Catalog No.
S579675
CAS No.
191-26-4
M.F
C22H12
M. Wt
276.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Anthanthrene

CAS Number

191-26-4

Product Name

Anthanthrene

IUPAC Name

hexacyclo[11.7.1.14,20.02,11.03,8.017,21]docosa-1,3(8),4,6,9,11,13,15,17(21),18,20(22)-undecaene

Molecular Formula

C22H12

Molecular Weight

276.3 g/mol

InChI

InChI=1S/C22H12/c1-3-13-7-9-18-12-16-6-2-4-14-8-10-17-11-15(5-1)19(13)21(18)22(17)20(14)16/h1-12H

InChI Key

YFIJJNAKSZUOLT-UHFFFAOYSA-N

SMILES

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2

Synonyms

anthanthrene, dibenzo(cd,jk)pyrene

Canonical SMILES

C1=CC2=C3C(=C1)C=C4C=CC5=C6C4=C3C(=CC6=CC=C5)C=C2

Carcinogenicity Studies:

Anthanthrene has been studied for its potential to cause cancer in animals. These studies have yielded mixed results:

  • Skin application: In some studies, applying high doses of anthanthrene to the skin of mice led to the development of tumors . However, other studies did not observe this effect .
  • Injection: Subcutaneous injection of anthanthrene in mice was not conclusive for carcinogenicity .
  • Lung injection: Direct injection of anthanthrene into the lungs of rats resulted in dose-related development of lung cancer .

Mutagenicity Studies:

Anthanthrene has been shown to be mutagenic in Salmonella typhimurium bacteria in the presence of an external metabolic system, suggesting it might have the potential to damage DNA .

Other Applications:

There are limited reports on other scientific research applications of anthanthrene. Some studies have explored its potential use in:

  • Organic light-emitting diodes (OLEDs): Anthanthrene derivatives are being investigated for their potential application in OLEDs due to their luminescent properties .
  • Solar cells: Similar to OLEDs, research is ongoing to explore if anthanthrene derivatives can be used in organic solar cells .

Anthanthrene is a polycyclic aromatic hydrocarbon (PAH) with the chemical formula C22H12. It consists of four fused benzene rings, making it one of the larger PAHs. Anthanthrene is notable for lacking bay or fjord regions, which are common structural features in many other PAHs that influence their chemical behavior and biological activity . This compound has garnered attention due to its unique properties and potential applications in various fields, including materials science and biochemistry.

Typical of PAHs, including:

  • Electrophilic Substitution: Like other aromatic compounds, anthanthrene can participate in electrophilic aromatic substitution reactions, where electrophiles attack the electron-rich aromatic rings.
  • Oxidation: Anthanthrene can be oxidized to form various derivatives. Studies have shown that anthanthrene derivatives exhibit multiple reversible oxidation processes, which are crucial for their application in electronic materials .
  • Reduction: The compound can also undergo reduction reactions, leading to the formation of reduced derivatives that may have different properties and reactivities.

Research indicates that anthanthrene can induce DNA damage, primarily through oxidative mechanisms. A study highlighted its capacity to repair DNA damage caused by oxidative stress, suggesting a dual role in both damage induction and potential protective mechanisms against such damage . The biological activity of anthanthrene and its derivatives is an area of active research, particularly concerning their interactions with biological macromolecules like proteins.

Anthanthrene can be synthesized through several methods:

  • Chemical Synthesis: Traditional organic synthesis methods involve the cyclization of simpler aromatic compounds under specific conditions to yield anthanthrene.
  • Palladium-Catalyzed Reactions: Recent advancements include the use of palladium-catalyzed reactions to create anthanthrene derivatives with fused five-membered rings, enhancing its properties for specific applications .
  • Polymerization Techniques: Anthanthrene serves as a building block for synthes

Classical Synthetic Approaches

Early synthetic routes to anthanthrene relied on stepwise annulation and cyclization strategies. A representative method involved lithium-halogen exchange followed by Negishi coupling with thiophene derivatives to construct sulfur-doped analogs. For instance, bromonaphthalene undergoes transmetalation with ZnCl₂ and couples with 3-bromothiophene to form intermediate alkyne precursors, which undergo PtCl₂-catalyzed cyclization to yield sulfur-doped anthanthrenes with electron mobility up to 10 cm²V⁻¹s⁻¹ [1]. Another classical approach utilized the Newman-Kwart rearrangement, where thiocarbamate intermediates thermally isomerize to form thiophene-embedded PAHs [1]. These methods, while effective for small-scale synthesis, often suffered from low regioselectivity and required multistep purification.

Modern Synthetic Strategies

Bottom-up APEX Strategy

The annulative π-extension (APEX) strategy has revolutionized anthanthrene synthesis by enabling single-step construction of zigzag-edged frameworks. Using Ru(II) catalysts, masked-bay regions of precursor PAHs undergo regioselective C–H activation and cyclization. For example, dibromoanthanthrone derivatives react with alkynes under Ru(II) catalysis to yield anthanthrenes with >90% regioselectivity, as confirmed by DFT studies [5]. This method bypasses traditional Friedel-Crafts or Suzuki couplings, reducing side-product formation.

Ru(II)-Catalyzed Approaches for Regioselective Synthesis

Ru(II) complexes paired with phosphine ligands achieve unprecedented control over substitution patterns. A 2025 study demonstrated that 4,10-dibromoanthanthrone reacts with arylboronic acids via Suzuki-Miyaura coupling under Ru(II) catalysis, producing 4,10-diarylanthanthrenes in 67–81% yields [2]. The catalyst’s oxidative addition to C–Br bonds and subsequent transmetalation with boron reagents ensures precise functional group placement.

Comparative Analysis of Synthetic Routes

MethodYield (%)RegioselectivityScalabilityReference
Classical Negishi58–79ModerateLow [1]
APEX Strategy65–88HighModerate [5]
Ru(II)-Catalyzed67–81HighHigh [2] [5]

The Ru(II)-catalyzed approach outperforms classical methods in both yield and selectivity, while the APEX strategy excels in constructing complex edge structures.

Synthesis of Functionalized Derivatives

4,10-Disubstituted Variants

Functionalization at the 4,10-positions is achieved through Miyaura borylation of dibromoanthanthrone. Subsequent Suzuki-Miyaura coupling with methyl 2-iodobenzoate introduces electron-withdrawing groups, yielding derivatives with redshifted absorption spectra (λₐᵦₛ = 510–550 nm) [2]. BF₃·OEt₂-catalyzed Friedel-Crafts alkylation further modifies solubility, with 4-octylphenyl groups increasing solubility in THF by 300% [2].

6,12-Bis(amino) and Bis(imino) Derivatives

Nitrogen doping at the 6,12-positions enhances charge transport properties. Treating anthanthrone with NH₃/FeCl₃ at 200°C yields bis(imino) derivatives via Scholl-type cyclization, while Pd-catalyzed amination with primary amines produces bis(amino) analogs [3]. These derivatives exhibit reduced optical gaps (1.8–2.1 eV) compared to parent anthanthrene (2.4 eV) [3].

Anthanthrene-based Quinodimethanes

Quinodimethane derivatives are synthesized via palladium-catalyzed cyclopentannulation. Reaction of 4,10-dibromoanthanthrone with diynes in the presence of Pd₂(dba)₃ and P(o-tol)₃ forms fused cyclopentadienyl rings, lowering LUMO energies to −3.8 eV [6]. These electron-deficient variants demonstrate n-type semiconductor behavior with electron mobility of 0.45 cm²V⁻¹s⁻¹ in thin-film transistors [6].

XLogP3

6.7

LogP

7.04 (LogP)

UNII

L65OZG189H

GHS Hazard Statements

Aggregated GHS information provided by 53 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 3 of 53 companies. For more detailed information, please visit ECHA C&L website;
Of the 2 notification(s) provided by 50 of 53 companies with hazard statement code(s):;
H315 (76%): Causes skin irritation [Warning Skin corrosion/irritation];
H350 (24%): May cause cancer [Danger Carcinogenicity];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Health Hazard Irritant

Irritant;Health Hazard

Other CAS

191-26-4

Wikipedia

Anthanthrene

Dates

Modify: 2023-08-15

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